

Application Notes and Protocols for DC50 Determination of (Rac)-Vepdegestrant

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Compound of Interest

Compound Name: (Rac)-Vepdegestrant

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Introduction

(Rac)-Vepdegestrant, also known as ARV-471, is a potent and selective orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the estrogen receptor alpha (ER α) for degradation. As a heterobifunctional molecule, it facilitates the formation of a ternary complex between ER α and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ER α .^{[1][2]} This mechanism of action makes it a promising therapeutic agent for ER-positive breast cancer by eliminating the key driver of tumor growth.^{[3][4]} The half-maximal degradation concentration (DC50) is a critical parameter for evaluating the potency of a PROTAC, representing the concentration at which 50% of the target protein is degraded. This document provides detailed protocols for determining the DC50 of **(Rac)-Vepdegestrant** in relevant cancer cell lines.

Data Presentation

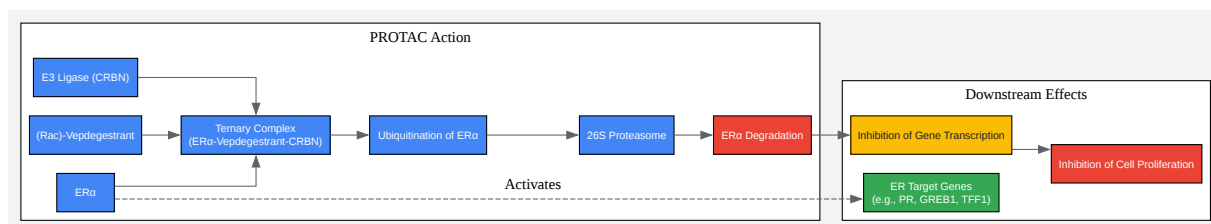
The potency of **(Rac)-Vepdegestrant** has been evaluated across various ER-positive breast cancer cell lines, including those with clinically relevant mutations. The DC50 values consistently fall within the low nanomolar range, highlighting its high degradation efficiency.

Cell Line	ER Status	DC50 (nM)	Notes
MCF-7	Wild-type ER α	~0.9 - 2	Estrogen-dependent breast adenocarcinoma
T47D	Wild-type ER α	~2	Estrogen-dependent breast ductal carcinoma
T47D-ER Y537S	Mutant ER α	Not explicitly quantified, but effective degradation shown	Cell line expressing the Y537S mutation
T47D-ER D538G	Mutant ER α	Not explicitly quantified, but effective degradation shown	Cell line expressing the D538G mutation

Table 1: Summary of **(Rac)-Vepdegestrant** DC50 values in various breast cancer cell lines. Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway of (Rac)-Vepdegestrant Action

(Rac)-Vepdegestrant initiates the degradation of ER α , thereby inhibiting downstream signaling pathways crucial for the proliferation of ER-positive breast cancer cells. By removing the ER α protein, Vepdegestrant prevents the transcription of estrogen-responsive genes such as Progesterone Receptor (PR), GREB1, and TFF1, which are involved in cell cycle progression and tumor growth.[\[2\]](#)[\[6\]](#)



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Vepdegestrant-mediated ERα degradation and downstream effects.

Experimental Protocols

Protocol 1: DC50 Determination of (Rac)-Vepdegestrant using Western Blot

This protocol outlines the steps to determine the DC50 value of **(Rac)-Vepdegestrant** by quantifying ERα protein levels via Western Blot.

Materials:

- ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
- Complete cell culture medium
- **(Rac)-Vepdegestrant** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit

- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against ER α
- Primary antibody for a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

Procedure:

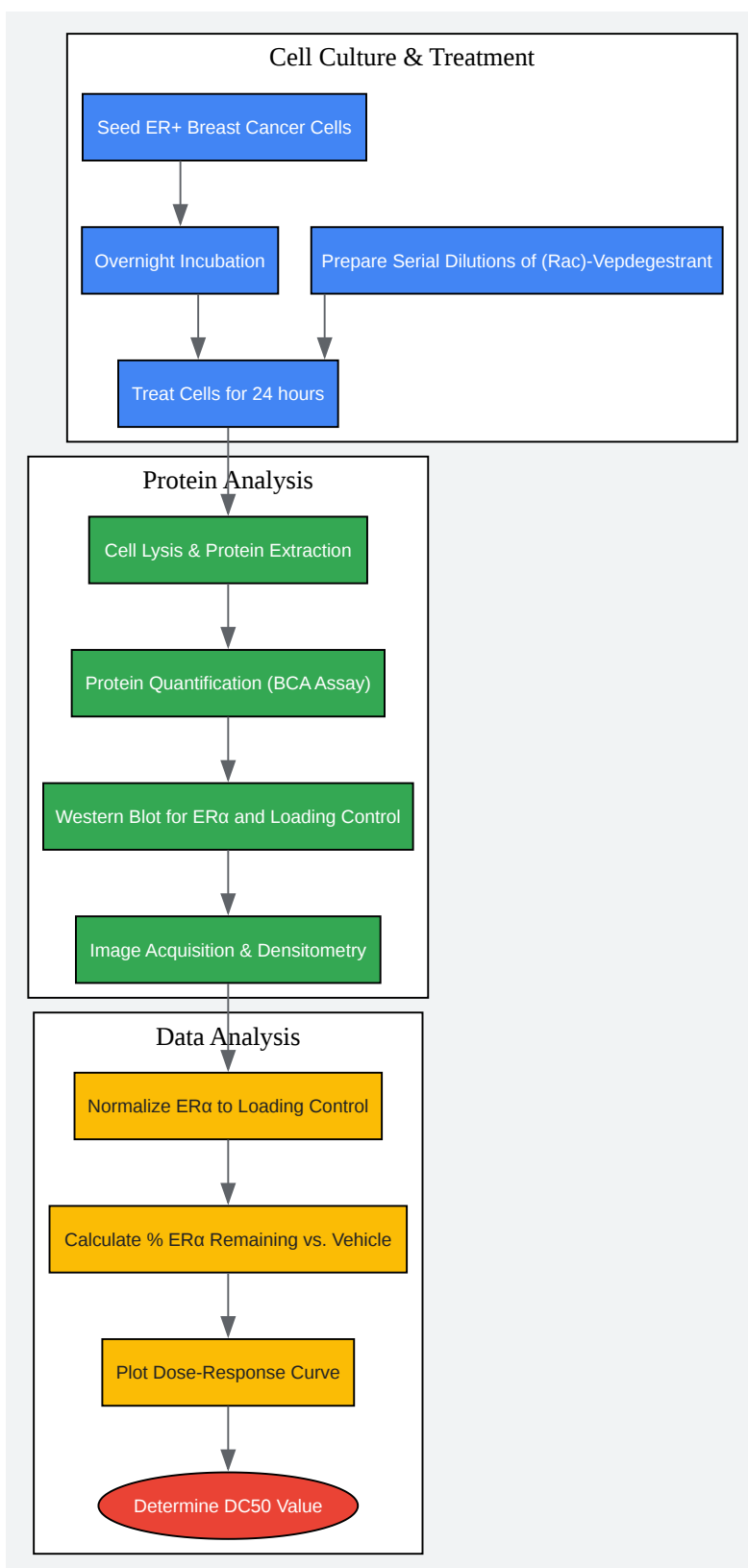
- Cell Seeding:
 - Culture ER-positive breast cancer cells to ~80% confluency.
 - Trypsinize and seed the cells in 6-well plates at a density that allows for exponential growth during the treatment period.
 - Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
- PROTAC Treatment:
 - Prepare serial dilutions of **(Rac)-Vepdegestrant** in complete culture medium. A suggested concentration range is 0.01 nM to 1000 nM.
 - Include a vehicle control (DMSO) at the same final concentration as the highest Vepdegestrant concentration.

- Aspirate the old medium from the cells and add the medium containing the different concentrations of **(Rac)-Vepdegestrant**.
- Incubate the cells for a predetermined time (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - After incubation, wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
 - Transfer the cell lysates to pre-chilled microcentrifuge tubes.
 - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blotting:
 - Normalize the protein concentration of all samples.
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-ER α antibody overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Repeat the immunoblotting process for the loading control antibody.
- Detection and Data Analysis:
 - Incubate the membrane with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities for ER α and the loading control using densitometry software.
 - Normalize the ER α band intensity to the loading control for each sample.
 - Calculate the percentage of ER α remaining relative to the vehicle control.
 - Plot the percentage of remaining ER α against the logarithm of the **(Rac)-Vepdegestrant** concentration.
 - Determine the DC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the DC50 determination assay for **(Rac)-Vepdegestrant**.



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Workflow for DC50 determination of **(Rac)-Vepdegestrant**.

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